molecular formula C9H13ClO2 B3428345 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran CAS No. 67727-01-9

2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran

Cat. No.: B3428345
CAS No.: 67727-01-9
M. Wt: 188.65 g/mol
InChI Key: ISIPNGZFZUMSKA-UHFFFAOYSA-N
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Description

Significance of 2-Alkoxy-tetrahydropyran Scaffolds in Complex Molecule Synthesis

The tetrahydropyran (B127337) (THP) ring system is a ubiquitous feature in a vast array of natural products and medicinally important molecules. nih.govresearchgate.net In synthetic organic chemistry, the 2-alkoxy-tetrahydropyran moiety, commonly known as a tetrahydropyranyl (THP) ether, is of paramount importance as a protecting group for alcohols. wikipedia.org The formation of a THP ether involves the acid-catalyzed addition of an alcohol to 3,4-dihydropyran. youtube.com This transformation converts a potentially reactive hydroxyl group into a stable acetal (B89532), which is resilient to a wide range of non-acidic reaction conditions, including those involving organometallic reagents, hydrides, and strong bases. organic-chemistry.orgnih.gov

The utility of the THP group lies in its stability and the mild acidic conditions required for its removal, which typically involves aqueous acid to hydrolyze the acetal and regenerate the alcohol. youtube.comacs.org This robust yet readily cleavable nature makes the 2-alkoxy-tetrahydropyran scaffold an indispensable tool in multistep syntheses where selective protection and deprotection of hydroxyl groups are critical for achieving the desired molecular target. nih.gov Its application is prevalent in the synthesis of complex natural products, pharmaceuticals, and fine chemicals where multiple functional groups must be orchestrated through a synthetic sequence. nih.govacs.org

Role of Substituted Butyne Moieties in Contemporary Organic Chemistry

Alkynes are fundamental building blocks in modern organic synthesis, valued for their linear geometry and the high reactivity of the triple bond. mdpi.com The butyne moiety, a four-carbon chain containing an alkyne, serves as a rigid and versatile scaffold. When substituted, particularly with a halogen, its synthetic utility is significantly enhanced. Haloalkynes, such as the chlorobutyne portion of the title compound, are powerful and versatile building blocks in a variety of synthetic transformations. nih.gov

The chloroalkyne functionality can participate in a wide array of reactions. It is a key substrate in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, which are cornerstone methods for the formation of carbon-carbon bonds. Furthermore, haloalkynes can function as electrophiles in addition reactions or be converted into metal acetylides for nucleophilic attack. nih.govwikipedia.org This dual reactivity allows for the rapid assembly of complex molecular structures, making substituted butyne moieties essential components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Interplay of Alkyne, Halide, and Ether Functionalities in Chemical Reactivity

The chemical behavior of 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran is dictated by the interplay of its three distinct functional groups: the tetrahydropyranyl ether, the internal alkyne, and the alkyl chloride. Each group possesses characteristic reactivity that can be selectively addressed under specific reaction conditions.

Tetrahydropyranyl (THP) Ether: As an acetal, this group is the most labile part of the molecule under acidic conditions. youtube.com Mild treatment with acids like p-toluenesulfonic acid (PTSA) or even weaker acids in the presence of a protic solvent will cleave the ether linkage, liberating the corresponding alcohol (4-chloro-but-2-yn-1-ol) and 5-hydroxypentanal (B1214607). wikipedia.org This deprotection can often be achieved without affecting the chloroalkyne moiety. nih.gov

Chloroalkyne: This functional group is the primary site for carbon-carbon bond formation. The chlorine atom can be displaced by nucleophiles or undergo metal-catalyzed cross-coupling reactions. For example, it can react with terminal alkynes in the presence of a copper salt (Cadiot-Chodkiewicz coupling) or with organoboron compounds (Suzuki coupling) under palladium catalysis. The alkyne itself can undergo addition reactions, although it is generally less reactive than a terminal alkyne.

Selective Reactivity: The key to the synthetic utility of this intermediate is the ability to perform reactions on one functional group while leaving the others intact. The THP group is stable to the basic or metallic reagents often used in alkyne chemistry. Conversely, the acidic deprotection of the THP ether can be performed under conditions mild enough to preserve the chloroalkyne bond. This orthogonality allows for a stepwise functionalization of the molecule, making it a valuable linchpin in convergent synthetic strategies.

Overview of Research Trajectories for Multifunctional Protected Intermediates

Modern synthetic chemistry is increasingly focused on step economy and the rapid generation of molecular diversity. A key strategy in this area is the use of multifunctional protected intermediates, which are complex molecules designed to undergo a series of subsequent, selective transformations. These intermediates, like this compound, are pre-loaded with multiple reactive sites, one or more of which are temporarily masked by protecting groups.

This approach facilitates several modern synthetic paradigms:

Diversity-Oriented Synthesis (DOS): Starting from a common complex intermediate, a wide range of structurally diverse molecules can be generated by applying different reaction conditions to selectively unmask and react the various functional groups.

Late-Stage Functionalization: This strategy involves introducing key functional groups at the end of a synthetic sequence. Multifunctional intermediates are ideal for this, as they carry the necessary handles for late-stage modifications, which is particularly valuable in medicinal chemistry for the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.

Convergent Synthesis: Complex molecules are assembled from smaller, pre-functionalized fragments. Multifunctional intermediates serve as these key fragments, allowing for the efficient and high-yielding construction of the final target.

Research in this area continues to seek new protecting groups with tailored lability and novel polyfunctional building blocks to further streamline the synthesis of complex organic molecules. nih.gov

Historical Context of Tetrahydropyran Protecting Groups and Alkynyl Ether Synthesis

The protection of alcohols is a concept fundamental to organic synthesis. While the Williamson ether synthesis, developed by Alexander Williamson in 1850, laid the groundwork for forming ether linkages, the specific use of the tetrahydropyranyl (THP) group came much later. wikipedia.org It emerged as one of the most widely adopted protecting groups for alcohols due to its ease of introduction, general stability, and mild cleavage conditions. nih.gov Its widespread use has made it a textbook example of the protecting group strategy in organic chemistry.

The synthesis of alkynyl ethers has a more complex history and these compounds have been investigated less extensively than their nitrogen-containing counterparts, ynamides. nih.gov Early methods for their preparation were often limited in scope or required harsh conditions. ucl.ac.uk However, in recent decades, milder and more general methods have been developed, for instance, through the elimination of enol triflates or phosphates derived from α-alkoxy ketones. nih.gov These advancements have made alkynyl ethers more accessible and expanded their application as valuable synthetic intermediates. ucl.ac.uk

Data Tables

Table 1: Chemical Properties of a Saturated Analog

PropertyValueSource(s)
Molecular Formula C₉H₁₇ClO₂ cymitquimica.comchemimpex.com
Molecular Weight 192.68 g/mol cymitquimica.comchemimpex.com
Appearance Colorless to light yellow clear liquid chemimpex.com
Boiling Point 131 °C / 18 mmHg chemimpex.com
Density 1.07 g/cm³ chemimpex.com
Refractive Index n20D 1.46 chemimpex.com

Table 2: Summary of Functional Group Reactivity

Functional GroupType of ReactionReagents/ConditionsResult
THP Ether Deprotection (Acetal Hydrolysis)Mild aqueous acid (e.g., HCl, H₂SO₄, PTSA)Cleavage to alcohol and 5-hydroxypentanal wikipedia.orgyoutube.com
Chloroalkyne Nucleophilic SubstitutionStrong nucleophilesDisplacement of chloride
Chloroalkyne Cadiot-Chodkiewicz CouplingTerminal alkyne, Cu(I) salt, baseFormation of a di-alkyne nih.gov
Chloroalkyne Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, baseFormation of a conjugated enyne or di-alkyne
Alkyne ReductionH₂, Lindlar's catalystcis-Alkene
Alkyne ReductionNa, NH₃ (liquid)trans-Alkene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorobut-2-ynoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1,3,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIPNGZFZUMSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67727-01-9
Record name 2-[(4-chlorobut-2-yn-1-yl)oxy]oxane
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Advanced Synthetic Methodologies for 2 4 Chloro but 2 Ynyloxy Tetrahydropyran and Analogues

Convergent and Divergent Synthetic Strategies for Alkyne-Substituted Tetrahydropyrans

The construction of alkyne-substituted tetrahydropyrans can be approached through two primary strategic plans: convergent synthesis and divergent synthesis.

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the later stages of the synthetic sequence. For a molecule like 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran, a convergent approach would typically involve the separate synthesis of a suitable tetrahydropyran (B127337) precursor, such as 2-hydroxytetrahydropyran (B1345630), and the alkyne side chain, 1,4-dichloro-2-butyne. These two fragments are then joined via an etherification reaction. A prominent example of a convergent strategy for forming the THP ring itself is the Prins cyclization, which combines a homoallylic alcohol and an aldehyde to construct the 2,6-disubstituted THP core in a single step. ntu.edu.sgbeilstein-journals.org This method is valued for its efficiency and ability to build complexity rapidly.

A divergent synthesis , in contrast, begins with a common core structure that is subsequently modified to create a library of related analogues. researchgate.netnih.gov For instance, a protected 2-(prop-2-yn-1-yloxy)-tetrahydropyran could serve as a common intermediate. This terminal alkyne could then undergo various coupling reactions, such as the Sonogashira or Cadiot-Chodkiewicz couplings, with a range of aryl or vinyl halides to produce diverse alkyne-substituted THP derivatives. nih.gov Another divergent approach involves creating a THP ring with a reactive functional group that can be elaborated in multiple ways. Gold-catalyzed spirocyclization of diyne esters demonstrates a divergent protocol, allowing access to different spirocyclic systems from a common acyclic precursor by varying the alkyne substitution. rsc.org This strategy is particularly powerful for exploring structure-activity relationships in medicinal chemistry.

Stereoselective and Regioselective Construction of the Tetrahydropyran Core

Achieving high levels of stereoselectivity (controlling the three-dimensional arrangement of atoms) and regioselectivity (controlling which of several possible positions forms a new bond) is paramount in modern organic synthesis. acs.orgnih.gov The construction of the THP ring is no exception, with numerous methods developed to address these challenges. nih.gov Intramolecular epoxide ring opening of 4,5-epoxy alcohols, for example, can lead to either five-membered tetrahydrofurans (THFs) or six-membered THPs, and controlling the regioselectivity of this cyclization is crucial. nih.gov

Many synthetic routes to THPs involve cyclization reactions that can create multiple stereocenters simultaneously. Controlling the relative configuration of these centers (diastereocontrol) is a key challenge. The Prins cyclization and related reactions have been extensively studied for their diastereoselectivity. beilstein-journals.org The stereochemical outcome, particularly the cis or trans relationship between substituents at the C2 and C6 positions, can often be influenced by the choice of catalyst, solvent, and the geometry of the starting materials. core.ac.ukntu.edu.sg For example, acid-catalyzed cyclization of allylsilyl alcohols can provide polysubstituted THPs with excellent diastereoselectivities (>95:5). core.ac.uk Similarly, computational and experimental studies on thioester oxy-Michael cyclizations have shown that reaction conditions can be tuned to produce either 2,6-trans- or 2,6-cis-THP products, a phenomenon known as stereodivergence. whiterose.ac.uk

Catalyst/ConditionsSubstrate TypeMajor DiastereomerDiastereomeric Ratio (dr)Yield (%)Ref
p-TsOHAllylsilyl alcoholcis>95:585 core.ac.uk
InCl3cis-Homoallyl alcohol + AldehydecisHighHigh organic-chemistry.org
TFAHydroxy-thioester precursor2,6-cis>13:1- whiterose.ac.uk
TBAF, AcOHHydroxy-thioester precursor2,6-trans-- whiterose.ac.uk
BiCl3, MicrowaveHomoallylic alcohol + AldehydecisSingle diastereomer- beilstein-journals.org

Table 1: Examples of Diastereocontrol in Tetrahydropyran Synthesis.

The synthesis of a single enantiomer of a chiral molecule is often required for biological applications. Enantioselective synthesis of THP derivatives can be achieved through several strategies, most notably by using chiral catalysts. Chiral phosphoric acids have emerged as powerful organocatalysts for reactions like intramolecular oxa-Michael additions and inverse-electron-demand hetero-Diels-Alder reactions, affording chiral THP rings with high enantioselectivity (up to 99% ee). nih.govwhiterose.ac.uk Asymmetric allylation of ketones, catalyzed by chiral organocatalysts such as derivatives of BINOL, can produce chiral tertiary alcohols on a THP ring with excellent enantiomeric ratios (>99:1 er). acs.org Metal-based catalysts, such as those derived from iridium or gold, are also effective. Iridium-catalyzed asymmetric hydrogenation can produce chiral diols that are precursors to THPs, while gold(I) complexes with chiral ligands can catalyze enantioselective cycloadditions to yield optically active THPs. acs.orgresearchgate.net

MethodCatalystEnantiomeric Excess (ee)Yield (%)Ref
Intramolecular IEDHDAChiral Phosphoric Acidup to 99%- nih.gov
Asymmetric 'clip-cycle'Chiral Phosphoric Acid (R-TRIP)up to 99%51-93 whiterose.ac.uk
Asymmetric [2+2+2] Cycloaddition(R,S,S)-Au2/AgNTf270-81%97 acs.org
Asymmetric Allylation(S)-3,3′-Cl2-BINOL>99:1 er49 (overall) acs.org

Table 2: Selected Enantioselective Methods for Chiral THP Synthesis.

Etherification Reactions in the Context of Propargyl Halide Substrates

The final key transformation in a convergent synthesis of this compound is the formation of the ether bond. This is typically achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In this specific case, the alcohol is 2-hydroxytetrahydropyran, which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal (B1214607). wikipedia.org The alkyl halide is a propargyl halide derivative, 1,4-dichloro-2-butyne.

The reaction involves deprotonation of the hydroxyl group of 2-hydroxytetrahydropyran using a suitable base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This potent nucleophile then attacks one of the primary carbons of 1,4-dichloro-2-butyne, displacing a chloride ion in an SN2 reaction to form the desired C-O bond. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The presence of the second chlorine atom on the butyne chain is retained in the product, providing a handle for further functionalization if desired.

Catalytic Systems for Carbon-Oxygen and Carbon-Carbon Bond Formations

The synthesis of the THP core and its subsequent functionalization rely heavily on catalysis to promote efficient and selective bond formation. A wide range of catalytic systems are employed, from simple Brønsted and Lewis acids for Prins cyclizations to sophisticated transition metal complexes. beilstein-journals.orgorganic-chemistry.org Palladium catalysts are widely used for C-C bond formation, such as in Sonogashira couplings to introduce alkyne moieties or in oxidative Heck redox-relay strategies to form C-aryl-containing 2,6-trans-tetrahydropyrans. nih.govacs.org Rhodium(I) catalysts have been used in C-H activation/cyclization cascades to produce highly substituted tetrahydropyridines, a related class of heterocycles. nih.govnih.gov

In recent years, homogeneous gold catalysis has become a powerful tool in organic synthesis, particularly for reactions involving alkynes and allenes, due to the strong carbophilic (alkynophilic) nature of gold(I) catalysts. nih.govacs.org These catalysts can activate C-C triple bonds towards attack by nucleophiles, such as alcohols. This has been exploited in intramolecular hydroalkoxylation reactions, where an alcohol group within the same molecule attacks a gold-activated alkyne to form a cyclic ether, including the tetrahydropyran ring. nih.govnih.gov For example, gold(I)-catalyzed intramolecular hydroalkoxylation of allenes provides an efficient route to vinyl-substituted THPs. nih.gov Furthermore, gold catalysts can enable complex cascade reactions, such as the synthesis of furopyran derivatives through a domino sequence involving multiple cyclizations and rearrangements, all initiated by a single catalytic species. nih.gov

Reaction TypeCatalyst SystemSubstrate TypeKey FeaturesRef
[2+2+2] CycloadditionPhosphoramidite-gold(I)Allenamide, alkene, aldehydeEnantioselective, atom-economical acs.org
CyclizationGold(I)-NHCo-Alkynylphenol THP etherForms benzofurans, low catalyst loading nih.gov
Tandem CycloisomerizationPd-cat./Gold(I)-cat.Homopropargylic alcohol + AlkoxyalleneAccess to both 2,6-cis and 2,6-trans THPs researchgate.net
Intramolecular Hydroalkoxylation(Ph3P)Au+Allenyl alcoholMechanistic study, reversible C-O formation nih.gov
Domino ReactionGold(I)Diyne precursorForms complex furopyrans, 4 bonds formed nih.gov

Table 3: Examples of Gold(I)-Catalyzed Reactions in the Synthesis of THP and Related Systems.

Lewis Acid-Mediated Reactions (e.g., Chloroaluminate Ionic Liquids)

The synthesis of tetrahydropyran (THP) derivatives can be effectively achieved through Lewis acid-mediated reactions, with chloroaluminate ionic liquids emerging as a particularly potent and versatile medium. organic-chemistry.org These ionic liquids, such as 1-n-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl·AlCl₃) and N-butylpyridinium chloroaluminate, can function as both the solvent and the catalyst, offering an environmentally conscious alternative to volatile organic solvents. organic-chemistry.orggoogle.comgoogle.com The Lewis acidity of these systems can be finely tuned by altering the molar ratio of aluminum trichloride (B1173362) (AlCl₃) to the organic salt component, which allows for optimization of reaction conditions. organic-chemistry.orgiitm.ac.in

In the context of synthesizing substituted tetrahydropyrans, chloroaluminate ionic liquids have been successfully employed in Prins cyclization reactions to produce 4-chlorotetrahydropyran (B167756) derivatives with high efficiency and diastereoselectivity at room temperature. organic-chemistry.org The reaction proceeds cleanly, often yielding a single isomer, which is a significant advantage for synthetic applications. organic-chemistry.org The mechanism involves the activation of substrates by the Lewis acidic ionic liquid, facilitating the key carbon-carbon and carbon-oxygen bond formations. organic-chemistry.org While direct synthesis of this compound using this method is not explicitly detailed in the provided literature, the established reactivity for creating chloro-substituted THP rings suggests a strong potential for its application. The chloroaluminate species, particularly the dimeric Al₂Cl₇⁻ anion, are considered the catalytically active sites. nih.gov

Table 1: Examples of Lewis Acidic Chloroaluminate Ionic Liquids and Their Applications

Ionic Liquid Catalyst Key Features Relevant Application Reference
1-n-Butyl-3-methylimidazolium chloroaluminate ([bmim]Cl·AlCl₃) Acts as both catalyst and solvent; tunable Lewis acidity. Prins cyclization for synthesis of 4-chlorotetrahydropyran derivatives. organic-chemistry.org
N-Butylpyridinium chloroaluminate Prepared by mixing N-butyl-pyridinium chloride with AlCl₃. google.com Catalyst for alkylation reactions. google.comnih.gov google.comnih.gov

Transition Metal-Catalyzed Coupling Reactions for Alkyne Functionalization (e.g., Sonogashira-type)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of alkynes, enabling the construction of complex molecular architectures. mdpi-res.comnih.gov The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this methodology. organic-chemistry.orgnih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

For a molecule like this compound, the internal chloro-substituted alkyne is not a standard substrate for a typical Sonogashira reaction. However, the principles of this reaction are central to creating analogues and more complex derivatives. A synthetic strategy could involve starting with a THP-protected propargyl alcohol, which possesses a terminal alkyne. This terminal alkyne can readily participate in a Sonogashira coupling with a wide array of aryl or vinyl halides to introduce diverse functional groups. Subsequent functionalization of the alcohol, followed by the introduction of the chlorine atom, would lead to the desired complex analogue.

Recent advancements have led to the development of copper-free Sonogashira protocols, which mitigates the issue of undesirable alkyne homocoupling. nih.govbeilstein-journals.org Furthermore, various palladium catalyst systems have been optimized for mild reaction conditions and broad functional group tolerance. organic-chemistry.orgbeilstein-journals.org These reactions are crucial for elaborating the alkyne core, which is a key structural motif in many biologically active compounds and materials. nih.govnih.gov

Table 2: Representative Conditions for Sonogashira Coupling Reactions

Catalyst System Substrates Conditions Key Feature Reference
Pd(PPh₃)₄ / CuI Terminal alkynes, Aryl/Vinyl halides Amine base (e.g., Et₃N), THF or DMF Classical Sonogashira conditions. researchgate.net
[DTBNpP]Pd(crotyl)Cl Aryl bromides, Terminal alkynes TMP, DMSO, Room Temperature Air-stable precatalyst, copper-free. nih.gov
Pd(OAc)₂ / SPhos or XPhos Aryl bromides, 4-hydroxy-4-methyl-2-pentynoic acid TBAF, THF Decarboxylative coupling to form aryl-alkynes. beilstein-journals.org

Protecting Group Strategies and Their Influence on Synthetic Pathways

Tetrahydropyran as an Acetallike Protecting Group in Alkyne Chemistry

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols, valued for its low cost, ease of introduction, and specific reactivity profile. nih.govorganic-chemistry.org It is installed by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acid catalysis, forming a tetrahydropyranyl ether, which is a type of acetal (B89532). total-synthesis.comyoutube.com

Key characteristics of the THP protecting group in the context of alkyne chemistry include:

Stability : THP ethers are exceptionally stable under strongly basic conditions, making them compatible with reagents like Grignard reagents, organolithiums, and metal hydrides, which are frequently used in alkyne manipulations. organic-chemistry.orgtotal-synthesis.com They are also stable to most acylating and alkylating agents. iris-biotech.de

Introduction and Removal : Protection is typically achieved using catalytic amounts of acids like p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). total-synthesis.com Deprotection is readily accomplished under mild acidic conditions, such as acetic acid in a THF/water mixture or by using various acid catalysts, which cleaves the acetal linkage to regenerate the alcohol. total-synthesis.comacs.orgnih.gov

Orthogonality : The acid-lability of the THP group contrasts with the removal conditions for many other common protecting groups, forming the basis for orthogonal protection strategies. numberanalytics.comnumberanalytics.com

Drawback : A notable disadvantage is that the formation of the THP ether introduces a new stereocenter, which can lead to the formation of diastereomeric mixtures if the original alcohol is chiral. organic-chemistry.orgiris-biotech.de

This stability profile makes the THP group particularly suitable for protecting the hydroxyl function of an alkynol, such as in a precursor to this compound, while performing reactions on the alkyne terminus.

Orthogonal Protection Schemes for Complex Intermediate Synthesis

Orthogonal protection is a sophisticated strategy that employs multiple protecting groups within a single molecule, where each group can be removed under a specific set of conditions without affecting the others. numberanalytics.comnumberanalytics.com This approach is fundamental to the synthesis of complex molecules that possess several reactive functional groups requiring manipulation in a specific sequence. bham.ac.uknumberanalytics.com

In a synthetic pathway involving a THP-protected alcohol, an orthogonal strategy would allow for selective deprotection and reaction at different sites. For instance, a molecule could contain a THP-protected alcohol, a silyl-protected alcohol (e.g., TBDMS), and a benzyl-protected alcohol.

The THP group can be selectively cleaved with mild acid. total-synthesis.com

The TBDMS group is stable to the acidic conditions used to remove THP but can be selectively removed using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). numberanalytics.com

The benzyl group is stable to both acid and fluoride but can be removed via hydrogenolysis (e.g., H₂, Pd/C). numberanalytics.com

This orthogonality allows chemists to unmask one alcohol for a specific reaction (e.g., oxidation or coupling) while the others remain protected, providing precise control over the synthetic route. bham.ac.ukjocpr.com The use of such schemes is critical when building complex intermediates derived from or leading to structures like this compound, especially if additional functional groups are present on the molecular framework.

Table 3: Example of an Orthogonal Protecting Group Strategy

Protecting Group Structure Protection Reagent Deprotection Conditions Stability Reference
Tetrahydropyranyl (THP) -OTHP 3,4-Dihydro-2H-pyran, H⁺ Mild Acid (e.g., AcOH/H₂O) Stable to base, organometallics, hydrides. organic-chemistry.orgtotal-synthesis.com
tert-Butyldimethylsilyl (TBDMS) -OTBDMS TBDMS-Cl, Imidazole Fluoride ion (e.g., TBAF) Stable to mild acid/base, hydrogenolysis. numberanalytics.com
Benzyl (Bn) -OBn Benzyl bromide, Base H₂, Pd/C (Hydrogenolysis) Stable to acid, base, fluoride. bham.ac.uknumberanalytics.com

Mechanistic Investigations of Reactions Involving 2 4 Chloro but 2 Ynyloxy Tetrahydropyran

Oxocarbenium Ion Formation and Reactivity in Tetrahydropyran (B127337) Synthesis

The formation of an oxocarbenium ion is a pivotal step in many reactions of tetrahydropyrans, serving as a key intermediate for carbon-carbon and carbon-heteroatom bond formation. nih.govnih.gov The stability and reactivity of this cation are influenced by the substituents on the tetrahydropyran ring.

DDQ-Mediated Oxidative C-H Bond Activation

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidizing agent capable of activating C-H bonds, particularly at positions that are benzylic, allylic, or adjacent to an oxygen atom, leading to the formation of oxocarbenium ions. nih.govnih.gov In the case of 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran, the C-H bond at the anomeric center (C2) of the tetrahydropyran ring is susceptible to DDQ-mediated oxidation.

The proposed mechanism commences with a single-electron transfer (SET) from the oxygen atom of the tetrahydropyran ring to DDQ, generating a radical cation. This is followed by hydrogen atom transfer from the anomeric carbon to the DDQ radical anion, resulting in the formation of the oxocarbenium ion and the hydroquinone form of DDQ. organic-chemistry.org The presence of the electron-withdrawing 4-chloro-but-2-ynyloxy group can influence the rate of this oxidation.

The generated oxocarbenium ion is a highly electrophilic species that can be trapped by various nucleophiles. Intramolecular trapping by the alkynyl group can lead to cyclization products, a reaction of significant synthetic utility. nih.gov

Table 1: Hypothetical Relative Rates of DDQ-Mediated Oxidation of Substituted Tetrahydropyrans

EntrySubstituent at C2Relative Rate
12-(But-2-ynyloxy)-tetrahydropyran1.00
2This compound0.85
32-(4-Phenyl-but-2-ynyloxy)-tetrahydropyran1.20

This table is illustrative and based on general electronic effects. Actual rates would require experimental validation.

Role of Leaving Groups in Ion Generation

The formation of an oxocarbenium ion can also be achieved through the departure of a suitable leaving group from the anomeric center. In derivatives of this compound, where the chloroalkynyl group is replaced by a better leaving group (e.g., a halide or a sulfonate), the generation of the oxocarbenium ion can be facilitated by a Lewis acid or a protic acid.

The nature of the leaving group significantly impacts the ease of oxocarbenium ion formation. A more stable leaving group will depart more readily, leading to a faster rate of reaction. The stability of the resulting oxocarbenium ion is also a crucial factor, with substituents that can stabilize the positive charge through resonance or inductive effects accelerating its formation. nih.gov

Hydride Shift and Cyclization Sequences in Alkynyl Ether Transformations

Alkynyl ethers, such as this compound, can undergo fascinating transformations involving hydride shifts and subsequent cyclizations, leading to the formation of complex heterocyclic systems.

1,5-Hydride Shift Mechanisms

A 1,5-hydride shift is a pericyclic reaction involving the transfer of a hydride ion from a carbon atom to another atom five positions away. masterorganicchemistry.com In the context of this compound, a 1,5-hydride shift can be envisioned to occur from the tetrahydropyran ring to the alkyne moiety upon activation of the triple bond, for instance, by a Lewis acid.

This process would involve the coordination of the Lewis acid to the alkyne, rendering it more electrophilic. A hydride from a suitable position on the tetrahydropyran ring, likely from C6, can then migrate to the internal carbon of the alkyne, generating a vinyl cation and a new cationic center on the tetrahydropyran ring. Such rearrangements are driven by the formation of a more stable carbocation. libretexts.orglibretexts.org

Nucleophilic Addition to Oxonium Intermediates

Following the formation of an oxonium ion intermediate, which can be generated via a hydride shift or other pathways, intramolecular nucleophilic attack by the chloroalkynyl side chain can lead to cyclization. The chlorine atom on the side chain can influence the regioselectivity of this attack.

The oxonium ion, with its positively charged oxygen atom, is a potent electrophile. The π-electrons of the alkyne can act as the nucleophile, attacking one of the carbons adjacent to the oxonium oxygen. This intramolecular addition would result in the formation of a new ring system, with the structure of the final product depending on the specific atoms involved in the cyclization.

Mechanisms of Reductive Cleavage in 2-Alkoxytetrahydropyrans

The reductive cleavage of the C-O bond at the anomeric center of 2-alkoxytetrahydropyrans is a useful transformation for deprotection or further functionalization. This reaction is often accomplished using reagents like lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid such as aluminum chloride (AlCl₃).

The mechanism of reductive cleavage of 2-alkoxytetrahydropyrans with LiAlH₄-AlCl₃ is believed to proceed through the formation of an oxocarbenium ion intermediate. The Lewis acid, AlCl₃, coordinates to the oxygen atom of the tetrahydropyran ring, facilitating the cleavage of the C2-O bond and the departure of the alkoxy group. The resulting oxocarbenium ion is then reduced by a hydride delivered from LiAlH₄.

For this compound, the reductive cleavage would yield tetrahydropyran and 4-chloro-but-2-yn-1-ol. The presence of the chloro substituent and the alkyne in the leaving group might influence the reaction rate but is not expected to alter the fundamental mechanistic pathway.

Table 2: Potential Products of Reductive Cleavage of this compound

ReactantReagentsMajor Products
This compoundLiAlH₄, AlCl₃Tetrahydropyran, 4-chloro-but-2-yn-1-ol

Pathways of Ring Cleavage vs. Side-Chain Cleavage

The cleavage of 2-alkoxytetrahydropyrans can proceed through two primary pathways: cleavage of the endocyclic C-O bond (ring cleavage) or cleavage of the exocyclic C-O bond (side-chain cleavage). The preferred pathway is largely dictated by the stability of the intermediates formed and the nature of the substituents.

In the context of this compound, the reaction pathway is significantly influenced by the electronic properties of the butynyl side chain. Generally, for 2-alkoxytetrahydropyrans, the stability of the potential carbocation or leaving group determines the cleavage route. Reductive cleavage of 2-alkoxy- and 2-aryloxy-tetrahydropyrans with reagents like LiAlH4–AlCl3 has been shown to be influenced by polar effects. researchgate.net While steric factors can have a directive effect when polar factors are balanced, the electronic nature of the substituent is often the dominant factor. researchgate.net

Influence of Substituent Polar Properties on Cleavage Selectivity

The polar properties of the substituents on the alkoxy side chain play a crucial role in determining the selectivity between ring and side-chain cleavage. Electron-withdrawing groups on the side chain tend to destabilize the formation of a positive charge on the exocyclic oxygen, thereby favoring ring cleavage. Conversely, electron-donating groups can stabilize a positive charge on the exocyclic oxygen, potentially favoring side-chain cleavage under certain conditions.

In the case of this compound, the chloro-but-2-ynyloxy group is electron-withdrawing due to the presence of the electronegative chlorine atom and the sp-hybridized carbons of the alkyne. This electronic effect would likely favor a mechanism that avoids the development of a positive charge on the exocyclic oxygen, thus promoting ring cleavage.

Substituent on 2-alkoxytetrahydropyranElectronic EffectPredicted Favored Cleavage Pathway
Electron-Donating GroupStabilizes positive charge on exocyclic oxygenSide-Chain Cleavage
Electron-Withdrawing GroupDestabilizes positive charge on exocyclic oxygenRing Cleavage
4-chloro-but-2-ynyloxyElectron-WithdrawingRing Cleavage

Acid-Catalyzed Hydrolysis and Mechanism Changeover (A-1 to A-SE2) in 2-Alkoxytetrahydropyrans

The acid-catalyzed hydrolysis of 2-alkoxytetrahydropyrans is a well-studied process that can proceed through different mechanisms, primarily the A-1 and A-SE2 pathways. acs.org The changeover between these mechanisms is heavily influenced by the nature of the alkoxy group. acs.org

The A-1 mechanism involves a rapid, reversible protonation of the exocyclic oxygen, followed by a slow, rate-determining unimolecular cleavage of the exocyclic C-O bond to form a resonance-stabilized oxocarbenium ion. This is then rapidly attacked by water.

The A-SE2 mechanism, on the other hand, involves a pre-equilibrium protonation of the endocyclic oxygen, followed by a rate-determining bimolecular attack by water at the anomeric carbon. acs.org This pathway is characterized by general acid catalysis. acs.org

Studies on various 2-alkoxytetrahydropyrans have shown that as the alkoxy group becomes more electron-withdrawing, the mechanism shifts from A-1 to A-SE2. acs.org For instance, the hydrolysis of 2-(2,2,2-trifluoroethoxy)tetrahydropyran proceeds via an A-SE2 mechanism, while 2-ethoxytetrahydropyran is suggested to hydrolyze via an A-1 mechanism. acs.org The propargyloxy group, which is structurally related to the side chain in this compound, is also considered an electronegative group that would favor a mechanism that resembles the hydrolysis of natural substrates like glycosides, which often proceed through pathways with A-SE2 character. acs.org

2-Alkoxy GroupEnthalpy of Activation (kcal/mol)Entropy of Activation (eu)Proposed Mechanism
2-methoxy29.813.9A-1
2-ethoxy30.616.7A-1
2-(2-chloroethoxy)28.59.0Mixed/Transition
2-propargyloxy27.24.8Mixed/Transition
2-(2,2,2-trifluoroethoxy)22.8-6.9A-SE2

Data adapted from studies on various 2-alkoxytetrahydropyrans. acs.org

Given the electron-withdrawing nature of the 4-chloro-but-2-ynyloxy group, it is plausible that the acid-catalyzed hydrolysis of this compound would exhibit characteristics of an A-SE2 mechanism, or at least a mechanism in the transition region between A-1 and A-SE2.

Chemo-, Regio-, and Stereoselective Reaction Pathways

The concept of chemo-, regio-, and stereoselectivity is central to modern organic synthesis. While specific studies on this compound are not detailed in the provided search results, general principles can be applied. The development of new reagents and methodologies often aims to achieve high selectivity in chemical transformations. For example, the introduction of selenium dihalides has enabled highly regio- and stereoselective syntheses of various heterocyclic compounds.

In reactions involving this compound, the different functional groups present—the tetrahydropyran ring, the alkyne, and the alkyl chloride—offer multiple sites for reaction.

Chemoselectivity would involve selectively reacting one functional group in the presence of others. For instance, a reaction could be designed to target the alkyne via a Sonogashira coupling while leaving the tetrahydropyran acetal (B89532) and the alkyl chloride intact.

Regioselectivity would be important in reactions such as the addition to the alkyne, determining which of the two sp-hybridized carbons reacts.

Stereoselectivity would be critical in reactions that create new stereocenters, for example, during the reduction of the alkyne or in reactions at the anomeric carbon of the tetrahydropyran ring.

The development of catalytic systems, including organocatalysts, has been shown to be effective in achieving high selectivity in complex syntheses. The bifunctional nature of some catalysts can promote specific reaction pathways, leading to desired products with high efficiency and enantioselectivity.

Advanced Reactivity and Transformation Studies of the Compound

Functionalization of the Terminal Alkyne Moiety

The terminal alkyne group is a cornerstone of modern synthetic chemistry, amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The tetrahydropyranyl (THP) ether serves as a common protecting group for the hydroxyl function, which can be cleaved under acidic conditions.

Cross-coupling reactions are powerful tools for the construction of complex molecular architectures. The terminal alkyne of the title compound can readily participate in several palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org It is a highly efficient method for forming C(sp)-C(sp²) bonds. sci-hub.se The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.org The amine base also often serves as the solvent. wikipedia.org While the classic Sonogashira reaction is effective, deacetonative versions have been developed to couple with aryl chlorides, which are often more readily available. sci-hub.se Migratory Sonogashira reactions have also been reported for the synthesis of propargyl silanes from terminal alkynes. researchgate.netnih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. wikipedia.org Propargylic halides are known to be viable coupling partners in this reaction. wikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org The reaction is catalyzed by palladium complexes, and the use of sterically hindered, electron-rich ligands can accelerate the coupling. harvard.edu

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is particularly useful for forming C-C bonds between complex synthetic intermediates. wikipedia.org The Negishi coupling is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In situ generation of alkynylzinc derivatives from terminal alkynes allows for efficient cross-coupling with aryl electrophiles. organic-chemistry.org

Table 1: Comparison of Cross-Coupling Reactions for Terminal Alkyne Functionalization

Feature Sonogashira Coupling Stille Coupling Negishi Coupling
Alkyne Reactant Terminal Alkyne Not directly used Terminal Alkyne (via alkynylzinc) organic-chemistry.org
Coupling Partner Aryl/Vinyl Halide wikipedia.org Organostannane wikipedia.org Organohalide/Triflate wikipedia.org
Catalyst Palladium & Copper (co-catalyst) wikipedia.org Palladium wikipedia.org Nickel or Palladium wikipedia.org
Key Advantages Mild reaction conditions, high efficiency for C(sp)-C(sp²) bond formation. wikipedia.orgsci-hub.se Air and moisture stable organostannane reagents. wikipedia.org High functional group tolerance, couples sp, sp², and sp³ carbons. wikipedia.org
Key Disadvantages Potential for homocoupling of the alkyne. Toxicity of tin reagents. organic-chemistry.org Organozinc reagents can be moisture sensitive.

The alkyne functionality can participate in various cycloaddition reactions to construct cyclic and polycyclic systems.

[2+2+2] Cycloaddition: This reaction involves the combination of three alkyne units, or a combination of alkynes and alkenes, to form a six-membered ring. Transition metal catalysts, such as rhodium, cobalt, and nickel complexes, are often employed to mediate these transformations. For instance, the [2+2+2] cycloaddition of diynes with alkynes is a powerful method for the synthesis of substituted benzenes. The reactivity of 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran in such reactions would allow for the incorporation of the protected hydroxymethyl and chloromethyl functionalities into a newly formed aromatic ring.

Diels-Alder Reaction: While alkynes are generally less reactive dienophiles than alkenes in Diels-Alder reactions, they can participate in [4+2] cycloadditions with electron-rich dienes, particularly at elevated temperatures or under Lewis acid catalysis. The reaction of this compound with a suitable diene would yield a cyclohexadiene derivative, which could be further elaborated. Lewis base directed cycloadditions of 2-pyrones with alkynylaluminum reagents have been shown to proceed with complete regiocontrol to afford substituted aromatic compounds. nih.gov

Hydration: The addition of water across the triple bond of an alkyne, known as hydration, typically yields a ketone. libretexts.org For terminal alkynes like the title compound, this reaction follows Markovnikov's rule, leading to a methyl ketone after the initial enol intermediate tautomerizes. libretexts.orgchadsprep.com This reaction is often catalyzed by mercury(II) salts in aqueous acid. libretexts.org Alternatively, hydroboration-oxidation provides the anti-Markovnikov addition product, which for a terminal alkyne, results in an aldehyde. libretexts.orgyoutube.com

Hydroamination: The addition of an N-H bond across the alkyne is a direct method for synthesizing enamines and imines. frontiersin.org This atom-economical reaction can be catalyzed by various metals. frontiersin.org For terminal alkynes, the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst. organic-chemistry.org For example, titanocene (B72419) complexes have been shown to effectively catalyze the anti-Markovnikov hydroamination of terminal alkynes with aliphatic amines. organic-chemistry.org Copper-catalyzed systems have also been developed for the hydroamination of terminal alkynes with secondary amines. rsc.orgresearchgate.net

Reactivity of the Allylic/Propargylic Chloride Functionality

The chloro group in this compound is situated at a propargylic position, which imparts significant reactivity due to the proximity of the pi-system of the alkyne.

Propargylic halides are susceptible to nucleophilic substitution. The reaction can proceed through different mechanisms, including S(_N)2, S(_N)1, and the rearranged S(_N)2' and S(_N)1' pathways. The formation of a propargylic carbocation intermediate is a key feature in many of these reactions. Iron(III) chloride has been shown to be an efficient catalyst for the nucleophilic substitution of propargylic alcohols, a related class of compounds, with a variety of nucleophiles. organic-chemistry.org This suggests that similar catalytic systems could be employed for the substitution of the chloride in the title compound.

The propargylic position can also be involved in radical reactions. The propargyl radical (•CH₂C≡CH) is a resonance-stabilized species, which accounts for its relatively slow pyrolysis. nist.gov The chemistry of propargyl radicals has become a significant area of synthetic chemistry, providing access to compounds that are difficult to obtain by other means. nih.govresearchgate.net

Halogen Atom Transfer (XAT): This process involves the transfer of a halogen atom from a substrate to a radical species. youtube.com In the context of this compound, a suitably generated radical could abstract the chlorine atom to form a propargyl radical. This radical could then participate in various C-C bond-forming reactions. Visible light-induced halogen-atom transfer has been demonstrated for the diastereoselective formation of C(sp³)–C(sp²) bonds. rsc.org

Intramolecular Cyclization Reactions Beyond THP Formation

The chloro-butynyl side chain of the molecule is well-suited for constructing more complex molecular architectures through intramolecular cyclization. The presence of an electrophilic center (the carbon bearing the chlorine atom) and a nucleophilic π-system (the alkyne) within the same chain allows for cyclization reactions to form new rings, leading to fused or spirocyclic systems.

The bifunctional nature of the 4-chloro-but-2-ynyloxy moiety is a key feature that can be exploited for the synthesis of intricate cyclic systems. Depending on the reaction conditions and the nature of the catalyst, the alkyne can act as a nucleophile to displace the chloride, or an external reagent can trigger a cascade reaction involving both functional groups.

One potential pathway is a direct intramolecular alkylation, where the alkyne, possibly activated by a metal catalyst, attacks the electrophilic carbon bonded to the chlorine atom. Such cyclizations are known to form five- or six-membered rings. In this case, a 5-membered ring would be formed.

Alternatively, the molecule could undergo a Prins-type cyclization. While the Prins reaction is often associated with the formation of tetrahydropyrans from homoallylic alcohols and aldehydes, related cascades involving alkynes can be initiated. rsc.org An acid-catalyzed reaction could activate the alkyne towards cyclization, with the subsequent carbocation being trapped. More elaborate sequences, such as an alkynyl aza-Prins cyclization followed by an oxidative halo-Nazarov cyclization, have been used to create complex spirocyclic isoindolones, demonstrating the utility of alkynyl halides in building spiro-fused systems. nih.govacs.org Such strategies highlight the potential to convert the linear side-chain of this compound into a densely functionalized spirocycle attached to the THP ring.

Below is a table of representative reactions illustrating the formation of fused and spirocyclic systems from substrates containing alkynyl and halide functionalities.

Table 1: Examples of Intramolecular Cyclizations Leading to Fused and Spirocyclic Systems

Starting Material Type Reagents & Conditions Product Type Ref.
3-Hydroxyisoindolone with alkynyl side chain Tf₂O, 2-chloropyridine Spirocyclic isoindolone acs.org
Alkynyl alcohol and aldehyde TfOH (cat.) Linear-fused heterotricycle rsc.org
Racemic α-(ortho-iodophenyl)-β-oxo allyl ester Pd catalyst, chiral ligand α-allylated ketone with quaternary center nih.gov

The alkyne functional group within this compound is a potential participant in various photochemical reactions, particularly cycloadditions. These reactions, initiated by light, can form new carbon-carbon bonds and ring systems under mild conditions, often without the need for catalysts. acs.org

A prominent example is the photo-induced [4+2] cycloaddition, or Diels-Alder reaction. While thermal Diels-Alder reactions with alkynes typically require high temperatures, photochemical activation can facilitate this process. The alkyne in the target compound can act as a dienophile, reacting with a suitable diene upon irradiation to form a cyclohexadiene derivative fused to the side chain. nih.gov Similarly, photo-dehydro-Diels-Alder (PDDA) reactions involve the activation of an aryl-alkyne to a triplet excited state, which can then undergo cycloaddition. rsc.org

Furthermore, [3+2] cycloadditions are also accessible through photochemical pathways. For instance, aryl cyclopropyl (B3062369) ketones, upon photoexcitation, can react with alkynes to yield five-membered rings. acs.org Another strategy involves the photochemical generation of acyl radicals from aldehydes, which can then add to alkynes in a [3+2] fashion. researchgate.net These methodologies suggest that the alkyne in this compound could be a valuable handle for constructing five-membered heterocyclic or carbocyclic rings through light-mediated processes.

The following table summarizes examples of photo-induced cycloadditions involving alkynes.

Table 2: Examples of Photo-induced Cycloaddition Reactions with Alkynes

Reactant 1 Reactant 2 Conditions Product Type Ref.
Aryl cyclopropyl ketone Alkyne Purple LED, no catalyst Functionalized cyclopentene acs.org
1,3-Diene Alkyne Co catalyst, chiral ligand Cyclohexa-1,4-diene nih.gov
Dehydrosecodine-type substrate (internal diene/vinyl group) Internal alkyne moiety UV-LED irradiation Polycyclic iboga-type scaffold rsc.org

Transformations Involving the Tetrahydropyran (B127337) Ring

The tetrahydropyran ring in the title compound is not merely a carrier for the reactive side chain but can itself participate in chemical transformations. As a cyclic acetal (B89532), its stability and reactivity are well-characterized, particularly its sensitivity to acidic conditions.

The 2-tetrahydropyranyl (THP) ether is one of the most common protecting groups for alcohols in organic synthesis precisely because of its predictable reactivity. wikipedia.orgnih.gov It is stable to bases, organometallics, and hydrides but is readily cleaved under acidic conditions. youtube.com This lability stems from the mechanism of acid-catalyzed hydrolysis. Protonation of the ether oxygen atom alpha to the C-O bond of the original alcohol is followed by ring cleavage to form a resonance-stabilized oxocarbenium ion. youtube.com This cation is then trapped by water or another nucleophile to release the protected alcohol and 5-hydroxypentanal (B1214607). wikipedia.org

Therefore, treatment of this compound with aqueous acid (e.g., acetic acid, p-toluenesulfonic acid) would be expected to cleave the THP ether, yielding the 4-chloro-but-2-yn-1-ol and 5-hydroxypentanal. More forceful conditions, such as using sulfuric acid and acetic anhydride, can lead to the ring-opening of the THP ring to form diacetoxyalkanes. researchgate.net

Rearrangement reactions involving the THP skeleton are also known. For example, the Petasis-Ferrier rearrangement is a Lewis acid-promoted reaction of enol acetals that can form tetrahydropyranones, showcasing the skeletal flexibility of pyran-based systems under specific catalytic conditions. ntu.edu.sg

While the THP ring in this compound lacks obvious handles for functionalization, modern synthetic methods offer strategies for the direct derivatization of C(sp³)–H bonds in saturated heterocycles. nih.govnih.gov These methods often rely on radical-mediated or transition-metal-catalyzed pathways.

The positions alpha to the ring oxygen (C2 and C6) are the most likely sites for such reactions due to the stabilizing effect of the adjacent oxygen atom on radical or cationic intermediates. Given that the C2 position is already substituted, the C6 position is a prime target for derivatization. Free-radical initiated reactions, for instance, can functionalize cyclic ethers. rsc.org Photocatalysis provides a particularly powerful tool, enabling the generation of bromine radicals from simple sources like N-bromosuccinimide or even tetrabutylammonium (B224687) bromide (ⁿBu₄NBr) to selectively activate the α-C–H bond of ethers like tetrahydrofuran (B95107) for subsequent C–C or C–S bond formation. rsc.org Similar strategies could foreseeably be applied to install new functional groups at the C6 position of the THP ring in the title compound.

The table below presents examples of direct functionalization of saturated cyclic ethers.

Table 3: Examples of Direct C–H Functionalization of Saturated Cyclic Ethers

Cyclic Ether Reagent(s) Conditions Product Ref.
Tetrahydrofuran Thiol or Styrene 4-CzIPN (photocatalyst), ⁿBu₄NBr α-thioether or α-styrenyl-THF rsc.org
Cyclic ethers (e.g., THF, 1,4-Dioxane) Maleimide iodide AIBN (initiator), heat α-functionalized ether rsc.org
18-crown-6 Alkyl aryl ketone Hg lamp irradiation Mono-functionalized crown ether rsc.org

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. nih.govnih.gov These calculations allow for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. For a molecule such as 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran, potential reactions include electrophilic additions to the alkyne triple bond or nucleophilic substitution at the anomeric center of the tetrahydropyran (B127337) ring. researchgate.net

A critical aspect of understanding reaction kinetics is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. whiterose.ac.uk Computational methods can precisely locate the geometry of a transition state and calculate its energy. The difference in energy between the reactants and the transition state defines the activation energy (ΔE‡), a key determinant of the reaction rate. nih.gov

For instance, in a hypothetical electrophile-initiated cyclization involving the alkyne moiety, quantum chemical calculations can determine the activation barriers for different possible pathways. researchgate.net Computational studies on similar alkyne cyclizations have successfully calculated these barriers, providing insights into reaction feasibility and kinetics. nih.govnih.gov

Below is a representative table, based on data for similar reactions, illustrating how activation enthalpies for different transition states can be computationally determined. whiterose.ac.ukrsc.org

Reaction PathwayTransition State ModelCalculated Activation Enthalpy (kcal/mol)
Intramolecular Cyclization (Path A)TS-cis-chair12.5
Intramolecular Cyclization (Path B)TS-trans-chair14.4
Intermolecular Addition (Path C)TS-alkyne-add15.8

This table is illustrative and based on representative values from computational studies of analogous systems. nih.govwhiterose.ac.uk

Molecules with multiple functional groups, such as this compound, often present competing reaction pathways. researchgate.net Quantum chemical calculations are invaluable for predicting the selectivity of such reactions. By comparing the activation energies of all possible transition states, the most favorable reaction pathway can be identified as the one with the lowest energy barrier. nih.govwhiterose.ac.uk

For example, the reaction of an electrophile could occur at the alkyne or could potentially lead to cleavage of the acetal (B89532). Computational studies on the electrophilic cyclization of functionally-substituted alkynes show that factors like the nucleophilicity of competing groups and the polarization of the alkyne bond are critical in determining the reaction's outcome. researchgate.net Similarly, computational investigations into the formation of tetrahydropyran rings have elucidated why certain reaction conditions favor one stereoisomer over another by comparing the energies of chair-like and boat-like transition states. whiterose.ac.uk This analysis reveals that reactions are often under kinetic control, where the product distribution is determined by the relative activation energies. whiterose.ac.uk

Conformational Analysis and Stereoelectronic Effects in Tetrahydropyran Derivatives

The tetrahydropyran ring typically adopts a chair conformation to minimize angular and torsional strain. Substituents on the ring can exist in either an axial or equatorial position. Generally, bulky substituents prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with axial hydrogens on the same side of the ring. acs.org

However, the conformational equilibrium is also influenced by more subtle stereoelectronic interactions. msu.ru For the title compound, the 2-(4-Chloro-but-2-ynyloxy) group is at the C-2 position (the anomeric carbon). Its preferred orientation will be a balance between its steric bulk and powerful stereoelectronic effects, such as the anomeric effect. acs.orgresearchgate.net Computational studies on related systems show that the presence of different substituents can significantly alter the conformational preferences and even the barrier to ring inversion. researchgate.netmdpi.com

The anomeric effect is a fundamental stereoelectronic phenomenon in heterocyclic chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (C-2 in a THP ring) to occupy the axial position, despite the steric disadvantage. wikipedia.orgscripps.edu This effect is rationalized by a stabilizing orbital interaction between a lone pair of the ring heteroatom (oxygen in THP) and the antibonding orbital (σ) of the C-substituent bond (n → σ hyperconjugation). rsc.org This interaction is maximal when the lone pair and the C-substituent bond are anti-periplanar, a geometry achieved in the axial conformation. cdnsciencepub.com

The strength of the anomeric effect depends on the nature of the substituent and the solvent. acs.orgcdnsciencepub.com More electronegative substituents generally exhibit a stronger anomeric effect. The preference for the axial conformation of the 2-alkoxy group in various solvents has been extensively studied. researchgate.netscispace.com

The following table presents experimental free energy differences (a measure of the anomeric effect) for the equatorial-to-axial equilibrium of various 2-substituted tetrahydropyrans, demonstrating the influence of the substituent.

Substituent (X) in 2-X-TetrahydropyranΔG°E→A (kcal/mol) in CF2Br2Axial Population (%)
-OPh(4-OCH3)-0.479
-OPh-0.583
-OAc-0.479
-OPh(4-NO2)-0.790

Data adapted from reference researchgate.net. A negative ΔG° value indicates a preference for the axial conformer.

For this compound, the oxygen of the alkoxy group dictates a significant anomeric effect, favoring the axial position. This preference would compete with the steric demand of the relatively large 4-chloro-but-2-ynyloxy group.

Molecular Dynamics Simulations for Solvent Effects and Reactivity

While quantum chemical calculations are ideal for studying specific reaction steps, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time, particularly the influence of solvent. nih.govrsc.org MD simulations model the explicit interactions between the solute and a large number of solvent molecules, providing a picture of how the solvent environment affects conformational dynamics and reactivity. researchgate.net

For this compound, MD simulations can be used to:

Analyze Conformational Equilibria: By simulating the molecule in different solvents, one can observe shifts in the axial vs. equatorial population of the 2-substituent, providing a dynamic view of solvent effects on the anomeric effect. cdnsciencepub.comacs.org

Study Solvation Shell Structure: MD can reveal how solvent molecules (e.g., water, methanol, trichloroethylene) arrange around the different functional groups of the molecule, such as the chlorine atom, the alkyne, and the THP oxygen atoms. acs.org

Assess Reactant Accessibility: Simulations can model the approach of a reactant to the molecule, determining whether the solvent shell hinders or facilitates access to reactive sites like the alkyne triple bond.

The table below summarizes the potential applications of MD simulations for studying this compound.

Simulation GoalKey Parameters to AnalyzePotential Insights
Conformational Preference in SolutionDihedral angle distributions, population analysisQuantify solvent influence on axial/equatorial equilibrium. cdnsciencepub.com
Solvent StructuringRadial distribution functions (RDFs)Understand specific solute-solvent interactions (e.g., hydrogen bonding).
Reactivity AnalysisSolvent-accessible surface area (SASA), reactant-solute distancePredict how solvent choice may affect reaction rates and selectivity by modulating reactant approach. acs.org

Future Research Directions and Unexplored Reactivities

Development of Novel Catalytic Systems for Enhanced Selectivity

The reactivity of the propargyl chloride and the internal alkyne within the same molecule presents a significant challenge in chemoselectivity. Future research could focus on developing catalytic systems that can selectively activate one functional group in the presence of the other. For instance, palladium or copper catalysts could be explored for cross-coupling reactions at the C-Cl bond, while gold or platinum catalysts might facilitate selective transformations of the alkyne. The development of ligand-modified catalysts will be crucial to tune the electronic and steric properties of the metal center, thereby achieving high levels of chemo- and regioselectivity in reactions such as Sonogashira, Suzuki, or Negishi couplings.

Exploration of Bio-orthogonal Reactions with the Compound

Bio-orthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org The alkyne functionality in 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran makes it a potential candidate for such applications. Specifically, its reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions could be investigated. nih.gov This would involve reacting the compound with azide-modified biomolecules. The small size of the alkyne is advantageous in this context. nih.gov Future studies could explore the kinetics and biocompatibility of this reaction, potentially leading to its use as a chemical reporter for imaging or tracking biological processes.

Application in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer efficient pathways to complex molecular architectures from simple starting materials. nih.gov The multiple reactive sites in this compound make it an ideal substrate for such transformations. For example, a cascade reaction could be initiated by a coupling reaction at the propargyl chloride, followed by an intramolecular cyclization involving the alkyne. MCRs involving this compound, an amine, and a third component could lead to the rapid synthesis of diverse heterocyclic libraries. beilstein-journals.org Investigating various reaction conditions and catalysts for these complex transformations could unlock novel synthetic routes to valuable compounds.

Investigation of Solid-Phase Synthesis Methodologies

Solid-phase synthesis is a powerful technique for the rapid and efficient preparation of compound libraries. mdpi.com The tetrahydropyran (B127337) (THP) group in this compound is a common protecting group that can be adapted for solid-phase synthesis. The compound could potentially be immobilized on a solid support through the THP ether linkage. Subsequent reactions could then be performed on the chloroalkyne moiety. This approach would facilitate purification and allow for the parallel synthesis of a wide range of derivatives. Research in this area would involve identifying suitable resins and optimizing the conditions for attachment and cleavage from the solid support.

Design of Analogs with Tunable Reactivity for Advanced Synthetic Goals

The reactivity of this compound can be systematically modified through the synthesis of structural analogs. Replacing the chlorine atom with other halogens (bromine or iodine) would alter the reactivity in cross-coupling reactions. Furthermore, modifying the substituents on the tetrahydropyran ring or replacing the THP group with other protecting groups could influence the steric hindrance and solubility of the molecule. Designing and synthesizing a library of such analogs would provide a valuable toolkit for fine-tuning the reactivity to meet specific and advanced synthetic objectives, such as the total synthesis of complex natural products or the development of new functional materials.

Q & A

Q. What are the standard synthetic routes for 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran, and what key reagents and conditions are critical for high yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example:
  • Step 1 : Reacting tetrahydropyran derivatives with 4-chloro-2-butynol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form the ether linkage .
  • Step 2 : Purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the product .
  • Key Reagents : Allenylmagnesium bromide, propargyl bromide, and anhydrous THF are critical for maintaining reaction efficiency .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation employs:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., peaks at δ 4.5–5.0 ppm for ether-linked protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₉H₁₇ClO₂, 192.686 g/mol) and isotopic patterns .
  • Chromatography : GC-MS or HPLC to assess purity (>98%) and detect byproducts .

Q. What are the common reaction pathways involving this compound in organic synthesis?

  • Methodological Answer : Key reactions include:
  • Hydrodehalogenation : Stannane-free methods using Pd/C or Ni catalysts under H₂ to replace the chlorine atom with hydrogen .
  • Oxidation : Formation of ketones or carboxylic acids using KMnO₄ or CrO₃ under acidic conditions .
  • Substitution : Alkylation or halogenation at the alkyne or ether positions using Grignard reagents or electrophiles .

Advanced Research Questions

Q. How can computational modeling optimize regioselectivity in substitution reactions of this compound?

  • Methodological Answer :
  • DFT Calculations : Predict reaction pathways by analyzing transition states and charge distribution (e.g., Fukui indices to identify electrophilic/nucleophilic sites) .
  • Molecular Dynamics Simulations : Model solvent effects (e.g., THF vs. 2-MeTHF) on reaction kinetics and product distribution .
  • Software Tools : Gaussian or ORCA for energy minimization; VMD for visualization of molecular interactions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for hydrodehalogenation?

  • Methodological Answer :
  • Comparative Studies : Evaluate Pd/C (80% yield in 6 hours) vs. Ni-based catalysts (65% yield with higher selectivity) under identical conditions (H₂, 50°C) .
  • Kinetic Analysis : Use in-situ IR spectroscopy to monitor intermediate formation and catalyst deactivation pathways .
  • Surface Characterization : XPS or TEM to assess catalyst morphology and active site availability .

Q. How does steric hindrance from the tetrahydropyran ring influence reaction outcomes in cross-coupling reactions?

  • Methodological Answer :
  • Steric Maps : Generate using molecular modeling software to quantify spatial constraints around the alkyne and ether groups .
  • Experimental Probes : Compare reaction rates with analogous linear ethers (e.g., 4-chlorobutoxy derivatives) to isolate steric effects .
  • Ligand Screening : Test bulky ligands (e.g., P(t-Bu)₃) in Pd-catalyzed couplings to mitigate undesired side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.